2,4,6-Triethoxy-1,3,5-triazine
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Overview
Description
2,4,6-Triethoxy-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have been widely studied due to their diverse applications in various fields such as agriculture, medicine, and materials science. The compound this compound is characterized by three ethoxy groups attached to the triazine ring, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to ensure efficient production. The product is then purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triethoxy-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The ethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can participate in redox reactions, although these are less common.
Hydrolysis: The ethoxy groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ethoxy groups.
Major Products Formed:
Nucleophilic Substitution: Products include substituted triazines with various functional groups.
Oxidation and Reduction: Products depend on the specific redox conditions but may include oxidized or reduced triazine derivatives.
Hydrolysis: Hydrolyzed products include hydroxyl-substituted triazines.
Scientific Research Applications
2,4,6-Triethoxy-1,3,5-triazine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Triazine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of polymers, dyes, and agrochemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,4,6-Triethoxy-1,3,5-triazine depends on its specific application. In general, the compound can interact with various molecular targets through its ethoxy groups and triazine ring. For example, in biological systems, it may inhibit enzymes or interact with nucleic acids, leading to its bioactivity. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
2,4,6-Trimethoxy-1,3,5-triazine: Similar structure but with methoxy groups instead of ethoxy groups.
2,4,6-Trichloro-1,3,5-triazine: Chlorine atoms instead of ethoxy groups, commonly used as a precursor in triazine synthesis.
2,4,6-Triamino-1,3,5-triazine: Amino groups instead of ethoxy groups, known for its use in melamine resins.
Uniqueness: The ethoxy groups provide a balance between hydrophilicity and hydrophobicity, making the compound versatile for various chemical and biological applications .
Biological Activity
2,4,6-Triethoxy-1,3,5-triazine is a member of the triazine family, characterized by its three ethoxy groups attached to the triazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is C9H15N3O3. The structure features a triazine core with ethoxy substituents at positions 2, 4, and 6. This arrangement influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazine compounds can possess significant antimicrobial properties. In one study, various triazine derivatives demonstrated promising activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : The compound has been evaluated for its anticancer effects. Certain derivatives have shown cytotoxicity against various cancer cell lines including breast (MCF-7), cervical (HeLa), and hepatocellular carcinoma (HepG2) cells .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The triazine ring can participate in π-π interactions and hydrogen bonding with proteins and nucleic acids. This interaction may modulate enzyme activities or receptor functions leading to the observed biological effects .
Antimicrobial Studies
A series of synthesized triazine derivatives were screened for antimicrobial activity. Notably:
- Compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 6.25 to 12.5 μg/mL , indicating strong antimicrobial potential against selected pathogens .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
3f | 6.25 | Antibacterial |
3g | 12.5 | Antifungal |
3h | 10.0 | Antibacterial |
3i | 8.0 | Antifungal |
Anticancer Activity
In a study assessing anticancer properties:
- The compound showed significant cytotoxicity with IC50 values indicating effectiveness against various cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 1.25 |
HeLa (Cervical) | 1.03 |
HepG2 (Liver) | 12.21 |
These values suggest that derivatives of this compound could be developed into effective anticancer agents .
Case Studies
Several case studies highlight the efficacy of triazine derivatives:
- Study on Antimicrobial Activity : A comprehensive evaluation of multiple triazine derivatives revealed that several compounds displayed broad-spectrum antimicrobial activity. The most potent compounds were identified as potential candidates for further development into therapeutic agents .
- Cancer Cell Line Evaluation : Research focusing on the cytotoxic effects against cancer cell lines demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells through modulation of key signaling pathways .
Properties
CAS No. |
884-43-5 |
---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2,4,6-triethoxy-1,3,5-triazine |
InChI |
InChI=1S/C9H15N3O3/c1-4-13-7-10-8(14-5-2)12-9(11-7)15-6-3/h4-6H2,1-3H3 |
InChI Key |
ZLKYBXDNXFQYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)OCC)OCC |
Origin of Product |
United States |
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